3-(3-Chloro-5-fluorophenyl)-2',5'-dichloropropiophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Chloro-5-fluorophenyl)-2’,5’-dichloropropiophenone is a chemical compound that belongs to the class of organic compounds known as phenylpropanoids. This compound is characterized by the presence of a propiophenone backbone substituted with chloro and fluoro groups on the phenyl ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Mechanism of Action
Target of Action
The primary target of the compound “3-(3-Chloro-5-fluorophenyl)-2’,5’-dichloropropiophenone” is currently unknown. The compound shares structural similarities with other chloro-fluorophenyl compounds, which have been found to interact with various targets such as Carbonic anhydrase 2 . .
Biochemical Pathways
Without specific studies on “3-(3-Chloro-5-fluorophenyl)-2’,5’-dichloropropiophenone”, it’s challenging to summarize the affected biochemical pathways and their downstream effects. Other chloro-fluorophenyl compounds have been found to influence various biochemical pathways, but it’s unclear if this compound would have the same effects .
Result of Action
The molecular and cellular effects of “3-(3-Chloro-5-fluorophenyl)-2’,5’-dichloropropiophenone” are currently unknown. Without specific studies on this compound, it’s difficult to describe the potential results of its action .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact how “3-(3-Chloro-5-fluorophenyl)-2’,5’-dichloropropiophenone” interacts with its targets. Without specific studies on this compound, it’s challenging to discuss how these factors might influence its action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-5-fluorophenyl)-2’,5’-dichloropropiophenone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 3-chloro-5-fluorobenzene and 2,5-dichloropropiophenone.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction. Common solvents include dichloromethane and toluene, while catalysts such as palladium or copper may be used to enhance the reaction rate.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 3-(3-Chloro-5-fluorophenyl)-2’,5’-dichloropropiophenone may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and yield, often incorporating advanced technologies such as automated reactors and in-line purification systems.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloro-5-fluorophenyl)-2’,5’-dichloropropiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-(3-Chloro-5-fluorophenyl)-2’,5’-dichloropropiophenone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-5-fluorophenylboronic acid
- 3-Chloro-5-fluorophenylacetic acid
- 3-Chloro-5-fluorophenylpropionaldehyde
Uniqueness
3-(3-Chloro-5-fluorophenyl)-2’,5’-dichloropropiophenone is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
IUPAC Name |
3-(3-chloro-5-fluorophenyl)-1-(2,5-dichlorophenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl3FO/c16-10-2-3-14(18)13(8-10)15(20)4-1-9-5-11(17)7-12(19)6-9/h2-3,5-8H,1,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWKMVQMYIXFOLI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)CCC2=CC(=CC(=C2)Cl)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl3FO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10644974 |
Source
|
Record name | 3-(3-Chloro-5-fluorophenyl)-1-(2,5-dichlorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10644974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898751-32-1 |
Source
|
Record name | 3-(3-Chloro-5-fluorophenyl)-1-(2,5-dichlorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10644974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.